Junceellolide C

Description

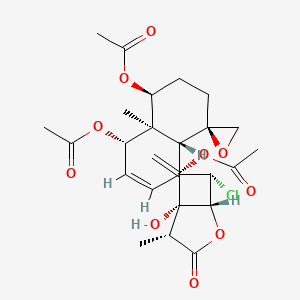

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H33ClO10 |

|---|---|

Poids moléculaire |

541.0 g/mol |

Nom IUPAC |

[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate |

InChI |

InChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7-/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1 |

Clé InChI |

GTHKEJRKRGQZPU-PWOPPRJBSA-N |

SMILES isomérique |

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@]([C@H](CC[C@]34CO4)OC(=O)C)([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)C)OC(=O)C)O |

SMILES canonique |

CC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

Junceellolide C: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junceellolide C is a fascinating and complex briarane-type diterpenoid of marine origin. This technical guide provides an in-depth overview of its natural source, detailed protocols for its isolation and purification, comprehensive spectroscopic data for its characterization, and an exploration of its significant anti-inflammatory properties. The document elucidates the likely signaling pathways modulated by this class of compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Origin

This compound is a secondary metabolite produced by marine invertebrates, specifically gorgonian corals of the genus Junceella. It has been consistently isolated from two main species:

These gorgonians, commonly known as sea whips, are found in the tropical and subtropical waters of the Indo-Pacific Ocean, with notable collections from the waters of Taiwan and the South China Sea.[1][4] The biosynthesis of briarane diterpenoids is believed to occur within the coral tissue itself.

Isolation and Purification of this compound

The following is a detailed experimental protocol for the isolation and purification of this compound from its natural source, adapted from methodologies described in the scientific literature.

Collection and Extraction of the Gorgonian Coral

Specimens of Junceella fragilis or Junceella juncea are collected and freeze-dried. The dried material is then minced and extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting extract is concentrated under reduced pressure to yield a crude residue. This residue is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contains this compound and other related metabolites, is retained for further purification.

Chromatographic Separation

The EtOAc-soluble extract is subjected to a multi-step chromatographic purification process:

-

Silica Gel Column Chromatography: The extract is first fractionated by open column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC), are then subjected to further purification by normal-phase high-performance liquid chromatography (NP-HPLC). A typical mobile phase for this step is a mixture of n-hexane and acetone.

-

Final Purification: The fractions from NP-HPLC are further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a mobile phase of methanol and water to yield pure this compound.

Figure 1: Experimental workflow for the isolation of this compound.

Structural Characterization and Quantitative Data

This compound is a polyoxygenated briarane diterpenoid. Its structure has been elucidated using extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure

Figure 2: Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are crucial for its identification and characterization.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.83 | d | 9.2 |

| 3 | 5.05 | dd | 9.2, 4.0 |

| 4 | 4.97 | d | 4.0 |

| 6 | 5.89 | s | |

| 7 | 4.79 | s | |

| 9 | 5.64 | d | 8.0 |

| 10 | 2.55 | m | |

| 11 | 1.95 | m | |

| 12 | 2.15 | m | |

| 13 | 1.85 | m | |

| 14 | 4.88 | d | 5.2 |

| 15 | 1.18 | s | |

| 16a | 5.08 | s | |

| 16b | 4.95 | s | |

| 17 | 2.95 | q | 7.2 |

| 19 | 1.25 | d | 7.2 |

| 20 | 1.55 | s | |

| OAc | 2.18, 2.10, 2.03, 1.98 | s |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 45.5 |

| 2 | 75.9 |

| 3 | 77.5 |

| 4 | 74.2 |

| 5 | 148.5 |

| 6 | 120.8 |

| 7 | 83.5 |

| 8 | 84.1 |

| 9 | 66.8 |

| 10 | 40.2 |

| 11 | 38.1 |

| 12 | 25.5 |

| 13 | 29.7 |

| 14 | 72.7 |

| 15 | 15.8 |

| 16 | 113.2 |

| 17 | 48.9 |

| 18 | 176.2 |

| 19 | 9.5 |

| 20 | 21.5 |

| OAc (C=O) | 171.2, 170.2, 169.5, 169.2 |

| OAc (CH₃) | 21.9, 21.2, 21.0, 20.9 |

Biological Activity and Signaling Pathways

Briarane-type diterpenoids, including this compound, are known to exhibit a range of biological activities, with anti-inflammatory effects being the most prominent.

Anti-inflammatory Activity

Studies on various briaranes have demonstrated their ability to inhibit key inflammatory markers. For instance, they have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6] These two enzymes are crucial mediators of the inflammatory response.

Modulation of Signaling Pathways

Recent research on praelolide, a closely related briarane diterpenoid, has provided significant insights into the molecular mechanism of action, which is likely shared by this compound.[2] The proposed mechanism involves the activation of the Nrf2 signaling pathway and the subsequent suppression of the MAPK and NF-κB signaling pathways.

-

Nrf2 Activation: Praelolide has been shown to interact with Keap1, a repressor protein of Nrf2.[2] This interaction disrupts the Keap1-Nrf2 complex, leading to the translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

-

Suppression of MAPK and NF-κB Signaling: The activation of the Nrf2 pathway leads to a reduction in reactive oxygen species (ROS).[2] This, in turn, abrogates the activation of downstream pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.[2] The inhibition of NF-κB is a key event in the anti-inflammatory response, as this transcription factor controls the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2.

Figure 3: Proposed signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound, a briarane diterpenoid isolated from gorgonian corals of the genus Junceella, represents a promising marine natural product with significant anti-inflammatory potential. Its complex structure and potent biological activity make it an attractive target for further investigation in the context of drug discovery and development. The elucidation of its mechanism of action, likely involving the modulation of the Nrf2, MAPK, and NF-κB signaling pathways, provides a solid foundation for future preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and other related marine natural products.

References

- 1. Junceellolides E-G, new briarane diterpenes from the West Pacific Ocean gorgonian Junceella fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Briarane-type diterpenoids, the inhibitors of osteoclast formation by interrupting Keap1-Nrf2 interaction and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Briaviolides K-N, New Briarane-Type Diterpenoids from Cultured Octocoral Briareum violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of Junceellolide C: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific in vitro anti-cancer mechanism of action of Junceellolide C is not available in the current body of scientific literature. While the broader class of briarane diterpenoids, to which this compound belongs, has been noted for various biological activities, detailed studies elucidating the specific pathways and molecular interactions of this compound in cancer cells are absent. This document summarizes the general context of related compounds and outlines the experimental approaches typically used in such investigations.

Introduction

This compound is a chlorinated briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. While research has identified its potential as an anti-HBV agent, its mechanism of action as an anti-cancer agent in vitro has not been elucidated in published studies. This guide, therefore, serves as a foundational overview of the general mechanisms of apoptosis and the standard experimental protocols used to investigate the in vitro anti-cancer activity of novel marine natural products. This information is provided to offer a framework for potential future research into the anti-cancer properties of this compound.

General Mechanisms of Apoptosis in Cancer Therapy

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. There are two main pathways of apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding transmembrane death receptors (e.g., TNFR1, Fas). This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8. Active caspase-8 can then directly activate executioner caspases, such as caspase-3, leading to the execution phase of apoptosis.

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals converge at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which recruits and activates caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3.

The two pathways are often interconnected. For instance, caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid, which then activates the intrinsic pathway.

Hypothetical Signaling Pathways for Investigation

Should this compound be investigated for its anti-cancer properties, the following signaling pathways would be primary candidates for examination.

Caption: Hypothetical extrinsic apoptosis pathway modulation.

Caption: Hypothetical intrinsic apoptosis pathway modulation.

Standard Experimental Protocols for In Vitro Anti-Cancer Drug Discovery

The following are detailed methodologies for key experiments that would be essential to elucidate the in vitro anti-cancer mechanism of action of a compound like this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

-

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay:

-

Principle: This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Protocol:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

-

Apoptosis Detection Assays

Objective: To determine if the compound induces apoptosis and to quantify the apoptotic cell population.

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell populations can be distinguished as:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

2. Caspase Activity Assays:

-

Principle: These assays measure the activity of key apoptotic enzymes, the caspases.

-

Protocol (Fluorometric Assay):

-

Treat cells with this compound as described above.

-

Lyse the cells to release their contents.

-

Incubate the cell lysate with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7, LEHD-AFC for caspase-9, IETD-AFC for caspase-8).

-

Cleavage of the substrate by the active caspase releases a fluorescent molecule (AFC).

-

Measure the fluorescence using a fluorometer.

-

Quantify the caspase activity relative to a standard curve or as a fold change over the untreated control.

-

Western Blot Analysis

Objective: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p53, Akt, p-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin, GAPDH) to normalize protein expression levels.

-

Quantitative Data Presentation

Should experimental data become available for this compound, it should be presented in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast | 48 | Data N/A |

| HeLa | Cervical | 48 | Data N/A |

| A549 | Lung | 48 | Data N/A |

| HCT116 | Colon | 48 | Data N/A |

Table 2: Hypothetical Effect of this compound on Apoptotic Cell Population

| Treatment | % Early Apoptosis | % Late Apoptosis |

| Control | Data N/A | Data N/A |

| This compound (IC50) | Data N/A | Data N/A |

Table 3: Hypothetical Relative Protein Expression Changes Induced by this compound

| Protein | Fold Change vs. Control |

| Bcl-2 | Data N/A |

| Bax | Data N/A |

| Cleaved Caspase-3 | Data N/A |

| Cleaved PARP | Data N/A |

Conclusion

While this compound has been identified and characterized, its potential as an anti-cancer agent remains unexplored. The information and protocols provided in this guide offer a comprehensive framework for initiating in vitro studies to investigate its mechanism of action. Future research focusing on the cytotoxicity, apoptotic effects, and modulation of key signaling pathways by this compound in various cancer cell lines is necessary to determine its therapeutic potential in oncology. The generation of quantitative data and the elucidation of its molecular targets will be crucial steps in the drug development process for this marine natural product.

Junceellolide C and its role in marine natural products discovery

An In-Depth Technical Guide to Junceellolide C: A Marine Briarane Diterpenoid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marine invertebrates, particularly gorgonian corals of the genus Junceella, are a prolific source of structurally complex and biologically active secondary metabolites.[1] Among these, the briarane-type diterpenoids have emerged as a significant class of marine natural products, demonstrating a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[2][3] This technical guide focuses on this compound, a polyoxygenated briarane diterpenoid isolated from gorgonian corals. We provide a comprehensive overview of its discovery, structural elucidation, known biological context, and its potential role in marine natural product discovery. This document includes detailed experimental protocols for isolation and bioassays, quantitative data summaries, and visualizations of key workflows and potential signaling pathways to serve as a resource for researchers in natural product chemistry and drug development.

Discovery and Isolation of this compound

This compound is a member of the extensive family of briarane diterpenoids, which are characterized by a bicyclo[8.4.0]tetradecane carbon skeleton and typically possess a γ-lactone moiety.[1] It has been isolated from gorgonian corals, specifically from species such as Dichotella gemmacea (synonymous with Junceella gemmacea), collected from the South China Sea.[2][4] The isolation of this compound is often part of broader chemical investigations of these organisms, which yield a diverse range of new and known briarane analogues.[2]

General Isolation Protocol

The extraction and purification of this compound follow a standard methodology for marine natural product isolation, involving solvent extraction, partitioning, and multi-step chromatography.

Experimental Protocol: Isolation and Purification

-

Collection and Extraction : Specimens of the gorgonian coral (e.g., Dichotella gemmacea) are collected and immediately frozen.[2] The frozen tissue is minced and exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).[5]

-

Solvent Partitioning : The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water (H₂O). The organic (EtOAc) layer, containing the less polar secondary metabolites, is concentrated under reduced pressure.

-

Column Chromatography (CC) : The concentrated EtOAc-soluble fraction is subjected to silica gel vacuum liquid chromatography (VLC) or column chromatography. A gradient elution system is employed, typically starting with n-hexane and gradually increasing the polarity with EtOAc and/or acetone.

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC) and ¹H NMR analysis, are further purified using normal-phase or reverse-phase HPLC. A typical elution might involve a gradient of n-hexane/acetone or methanol/water to yield the pure compound.[6]

Isolation Workflow

The logical flow from collection to purification is depicted below.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Briarane Diterpenoids Isolated from Octocorals between 2014 and 2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anti-Inflammatory and Analgesic Effects of the Marine-Derived Compound Excavatolide B Isolated from the Culture-Type Formosan Gorgonian Briareum excavatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Junceellolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Junceellolide C, a briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, chemical synthesis, and drug discovery.

Introduction

This compound belongs to the family of junceellolides, a series of anti-inflammatory diterpenoids. Its complex structure and biological activity make it a molecule of significant interest for further investigation and potential therapeutic applications. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and as a benchmark for synthetic efforts. This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the seminal publication by Shin, Park, and Fenical in Tetrahedron, 1989.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 5.75 | d | 8.5 |

| 3 | 5.92 | d | 8.5 |

| 4 | 5.99 | s | |

| 6 | 5.60 | d | 9.0 |

| 7 | 3.15 | m | |

| 9 | 5.80 | s | |

| 10 | 2.55 | m | |

| 12 | 5.05 | br s | |

| 13α | 2.45 | m | |

| 13β | 2.20 | m | |

| 14 | 5.20 | br s | |

| 15 | 1.19 | s | |

| 16a | 5.25 | s | |

| 16b | 5.10 | s | |

| 17 | 2.95 | q | 7.0 |

| 18 | 1.25 | d | 7.0 |

| 20 | 1.95 | s | |

| OAc | 2.28, 2.15, 2.05, 2.02, 1.98 | s |

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 46.5 |

| 2 | 72.1 |

| 3 | 140.1 |

| 4 | 124.5 |

| 5 | 145.2 |

| 6 | 121.5 |

| 7 | 45.1 |

| 8 | 84.5 |

| 9 | 78.1 |

| 10 | 38.5 |

| 11 | 60.2 |

| 12 | 74.5 |

| 13 | 38.1 |

| 14 | 75.5 |

| 15 | 15.1 |

| 16 | 117.5 |

| 17 | 49.8 |

| 18 | 9.5 |

| 19 | 171.5 |

| 20 | 21.2 |

| OAc (C=O) | 170.8, 170.5, 170.2, 169.8, 169.5 |

| OAc (CH₃) | 21.8, 21.5, 21.2, 21.0, 20.8 |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-FABMS | Positive | 639.2390 | [M+H]⁺ (Calculated for C₃₀H₃₉O₁₅: 639.2395) |

Experimental Protocols

The data presented in this guide were obtained according to the methodologies detailed in the original 1989 publication.

Isolation and Purification

This compound was isolated from the acetone extract of the gorgonian Junceella fragilis. The crude extract was subjected to silica gel flash chromatography followed by repeated high-performance liquid chromatography (HPLC) on silica gel and reversed-phase (C18) columns to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed to determine the exact mass and molecular formula of this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

The Biosynthesis of Briarane Diterpenoids: A Technical Guide to the Pathway of Junceellolide C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of briarane diterpenoids, with a specific focus on the formation of complex molecules like Junceellolide C. Briarane diterpenoids, a large family of marine natural products primarily isolated from octocorals, are renowned for their complex chemical structures and significant biological activities, including anti-inflammatory, cytotoxic, and antiviral properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway: From Acyclic Precursor to the Briarane Skeleton

The biosynthesis of the characteristic bicyclo[8.4.0]tetradecane ring system of briarane diterpenoids is a fascinating cascade of enzymatic reactions, commencing from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The currently accepted biosynthetic hypothesis involves a multi-step process:

-

Initial Cyclization: The pathway is initiated by the cyclization of the linear GGPP molecule, catalyzed by a terpene cyclase, to form a cembranoid skeleton. This macrocyclic intermediate is a common precursor for a wide array of diterpenoids found in marine organisms.[1][2]

-

Key C3-C8 Ring Closure: The defining step in the formation of the briarane scaffold is a subsequent transannular cyclization between carbons 3 and 8 of the cembrane intermediate.[1][2] This intricate cyclization event establishes the signature bicyclic core of the briarane family.

-

Formation of a Lactone Ring: A majority of briarane diterpenoids, including this compound, feature a γ-lactone ring. Recent research has successfully reconstituted the biosynthesis of cembrene B γ-lactone, a key intermediate that contains this distinctive structural feature.[1]

-

Oxidative Tailoring: Following the construction of the core briarane skeleton, a suite of "tailoring" enzymes, predominantly from the cytochrome P450 (CYP450) superfamily, introduce a vast array of oxidative modifications.[1] These modifications, including hydroxylations, epoxidations, and acetylations, at various positions on the briarane scaffold are responsible for the immense structural diversity observed within this class of natural products.

The proposed biosynthetic pathway is depicted in the diagram below:

References

Methodological & Application

Application Notes & Protocols: Extraction of Junceellolide C from Gorgonian Corals

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Junceellolide C is a briarane-type diterpenoid isolated from gorgonian corals of the genus Junceella. Briarane diterpenoids have demonstrated a range of biological activities, with many exhibiting notable anti-inflammatory properties.[1][2][3] This document provides a detailed protocol for the extraction, purification, and characterization of this compound, compiled from various studies on related compounds isolated from Junceella species. The methodologies described herein are intended to serve as a comprehensive guide for researchers interested in isolating and studying this marine natural product.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters for Briarane Diterpenoids from Junceella Species

| Parameter | Value | Source Organism | Notes | Reference |

| Extraction | ||||

| Starting Material (Wet Weight) | 1.4 kg | Junceella juncea | The outer grey layer was used for extraction. | [4] |

| 6.01 kg | Junceella fragilis | Freeze-dried specimen was used. | [5] | |

| 1.125 kg | Junceella fragilis | Sliced bodies were used for extraction. | [6] | |

| Extraction Solvent | Acetone | Junceella juncea | Extraction was performed at room temperature. | [4] |

| Methanol/Dichloromethane (1:1) | Junceella fragilis | - | [5] | |

| Purification | ||||

| Initial Fractionation | Liquid-Liquid Partitioning | Junceella species | Typically between ethyl acetate and water. | General Practice |

| Column Chromatography (CC) | Silica Gel 60 | Junceella juncea | Used for initial separation of the crude extract. | [4] |

| High-Performance Liquid Chromatography (HPLC) | Normal Phase (NP-HPLC) | Junceella juncea | Example solvent system: CH2Cl2/MeOH (80:1). | [7] |

| Reversed Phase (RP-HPLC) | Junceella juncea | Example solvent system: MeOH/H2O/CH3CN (70:25:5). | [7] | |

| Yield | ||||

| Juncenolide M (related briarane) | 6 mg | Junceella juncea | Isolated from a 105 mg fraction. | [7] |

| Fragilide Z (related briarane) | 1.0 mg | Junceella fragilis | Final yield after multiple purification steps. | [8] |

Experimental Protocols

Collection and Preparation of Gorgonian Coral

-

Collection: Collect specimens of Junceella species (e.g., Junceella juncea or Junceella fragilis) by scuba diving.[4]

-

Storage: Immediately store the collected samples in a freezer at -20°C to prevent degradation of secondary metabolites.[6]

-

Preparation: Prior to extraction, freeze-dry the coral specimens to remove water.[5] Once dried, slice or mince the coral to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

-

Solvent Extraction:

-

Maceration: Allow the coral to macerate in the solvent at room temperature for 24-48 hours. Agitate the mixture periodically to enhance extraction efficiency.

-

Filtration and Concentration:

-

Filter the solvent extract to remove the solid coral debris.

-

Repeat the extraction process on the coral residue two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and multiple stages of chromatography.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate and collect the ethyl acetate layer, which will contain the less polar diterpenoids, including this compound.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

-

Silica Gel Column Chromatography (Initial Separation):

-

Prepare a silica gel 60 column.

-

Load the concentrated ethyl acetate extract onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone. For example, start with 100% n-hexane and gradually move to 100% ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) - Intermediate Purification:

-

Subject the fractions containing the compounds of interest to Normal Phase HPLC (NP-HPLC).

-

Use a solvent system such as dichloromethane/methanol (e.g., 80:1) to further separate the components.[7]

-

Collect the resulting fractions.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Purification:

-

Perform final purification on the fractions containing this compound using Reversed Phase HPLC (RP-HPLC).

-

A suitable solvent system would be a mixture of methanol, water, and acetonitrile (e.g., 70:25:5).[7]

-

This step should yield pure this compound.

-

Structural Elucidation

The structure of the purified this compound can be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments to elucidate the detailed chemical structure and stereochemistry.[4]

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway

Many briarane diterpenoids exhibit anti-inflammatory activity, often through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10] While the specific mechanism for this compound is not fully elucidated, it is hypothesized to inhibit the NF-κB pathway, similar to other anti-inflammatory natural products.[11]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Product Chemistry of Gorgonian Corals of Genus Junceella—Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Briarane Diterpenoids from the Gorgonian Coral Junceella juncea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthetic strategies towards Junceellolide C and other briarane diterpenoids. It includes detailed application notes, experimental protocols for key synthetic transformations, and quantitative data to support the synthesis of these complex marine natural products.

The briarane diterpenoids are a large family of marine natural products isolated primarily from octocorals, such as the genus Junceella. These compounds are characterized by a unique and complex trans-fused bicyclo[8.4.0]tetradecane core structure. Many briaranes, including this compound, exhibit a range of promising biological activities, such as anti-inflammatory, antiviral, and cytotoxic effects, making them attractive targets for total synthesis and further drug development.

While a completed total synthesis of this compound has not yet been reported in the scientific literature, significant progress has been made in the synthesis of the core briarane skeleton and related natural products. This document outlines a plausible synthetic pathway to this compound based on established and published methodologies.

Application Notes

The synthetic strategies outlined herein provide a roadmap for the laboratory synthesis of this compound and its analogs. Access to these compounds through total synthesis is crucial for several reasons:

-

Confirmation of Structure and Stereochemistry: Total synthesis allows for the unambiguous confirmation of the structure and absolute stereochemistry of the natural product, which can be challenging to determine solely from spectroscopic data of isolated compounds. For instance, the conformation of the 3(E),5(16)-conjugated diene moiety in this compound was revised from an s-trans to an s-cis form based on detailed spectroscopic analysis.[1]

-

Exploration of Structure-Activity Relationships (SAR): By synthesizing a variety of analogs with modifications at different positions of the briarane scaffold, researchers can probe the key structural features required for biological activity. This is essential for the development of more potent and selective drug candidates.

-

Provision of Material for Biological Studies: The isolation of briaranes from their natural sources is often low-yielding and cannot provide sufficient material for extensive biological evaluation and preclinical studies. Total synthesis offers a scalable and reliable source of these compounds.

-

Development of Novel Therapeutics: this compound has been reported to exhibit anti-hepatitis B virus (HBV) activity.[1] Other related briaranes have shown a wide range of bioactivities, including anti-inflammatory, cytotoxic, and antiviral properties.[2][3] The ability to synthesize these molecules and their derivatives opens up avenues for the development of new therapeutic agents for various diseases. For example, some briaranes have demonstrated inhibitory effects on the release of elastase from human neutrophils, suggesting their potential as anti-inflammatory agents.[4]

Proposed Biosynthetic Pathway

The biosynthesis of briarane diterpenoids is believed to proceed from a cembrane precursor through a transannular cyclization. This understanding of the biosynthetic pathway can inspire and guide synthetic strategies.

Key Synthetic Strategies and Challenges

The total synthesis of briaranes presents several significant challenges, primarily centered around the construction of the sterically congested and highly functionalized bicyclic core. Key synthetic hurdles and the strategies developed to overcome them are summarized below:

-

Construction of the trans-fused bicyclo[8.4.0]tetradecane ring system: This has been a major focus of synthetic efforts.

-

Stereoselective formation of the C1-C2-C10-C14 stereotetrad: The dense arrangement of stereocenters at the core of the molecule requires highly controlled synthetic transformations.

Several research groups have made seminal contributions to the synthesis of the briarane core. The work of Crimmins and Harned, in particular, has provided robust methods for the construction of key structural motifs.

Crimmins' Dianionic Ireland-Claisen Rearrangement

A key strategy for establishing the C1 and C10 stereocenters involves a dianionic Ireland-Claisen rearrangement. This powerful C-C bond-forming reaction allows for the stereoselective formation of the quaternary center at C1.[5]

Harned's Conjugate Addition Approach

Another elegant approach, developed by the Harned group, utilizes a highly diastereoselective conjugate addition of an acetylide to a cyclohexadienone, followed by an intramolecular alkylation to set the C1 and C10 stereocenters.[6]

Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of the briarane core, adapted from the literature. These protocols are intended as a guide and may require optimization for specific substrates.

Table 1: Synthesis of Key Intermediates

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Dianionic Ireland-Claisen Rearrangement | 1. LDA, THF, -78 °C; 2. TMSCl, -78 °C to rt | 85 | [5] |

| 2 | Ring-Closing Metathesis | Grubbs II catalyst (5 mol%), CH2Cl2, reflux | 90 | [5] |

| 3 | Diastereoselective Conjugate Addition | (Me3Si)2NLi, TMS-acetylene, THF, -78 °C | 78 | [6] |

| 4 | Intramolecular Alkylation | KHMDS, THF, -78 °C | 82 (as a single diastereomer) | [6] |

| 5 | Nozaki-Hiyama-Kishi Cyclization | CrCl2, NiCl2, THF, rt | 79 | [7] |

Protocol 1: Dianionic Ireland-Claisen Rearrangement (Crimmins Approach)

Objective: To stereoselectively form the C1 quaternary and C10 tertiary stereocenters.

Procedure:

-

To a solution of the starting ester in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA) in THF.

-

The resulting solution is stirred at -78 °C for 1 hour.

-

Chlorotrimethylsilane (TMSCl) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired rearranged product.

Protocol 2: Ring-Closing Metathesis (Crimmins Approach)

Objective: To form the 10-membered ring of the briarane core.

Procedure:

-

To a solution of the diene precursor in degassed anhydrous CH2Cl2 is added Grubbs' second-generation catalyst.

-

The reaction mixture is heated to reflux under an argon atmosphere for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Protocol 3: Diastereoselective Conjugate Addition (Harned Approach)

Objective: To introduce the C10 stereocenter via a conjugate addition.

Procedure:

-

To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C is added a solution of lithium bis(trimethylsilyl)amide (LiHMDS).

-

The resulting solution is stirred for 30 minutes at -78 °C.

-

A solution of the cyclohexadienone starting material in THF is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

-

The product is purified by flash chromatography.

Protocol 4: Intramolecular Alkylation (Harned Approach)

Objective: To form the C1 quaternary center and complete the six-membered ring of the stereotetrad core.

Procedure:

-

To a solution of the conjugate addition product in anhydrous THF at -78 °C is added a solution of potassium bis(trimethylsilyl)amide (KHMDS).

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the bicyclic product as a single diastereomer.

Data Presentation

The following table summarizes key quantitative data from the synthesis of briarane core structures as reported in the literature.

Table 2: Quantitative Data for Key Synthetic Steps

| Entry | Starting Material | Product | Reaction | Yield (%) | Diastereomeric Ratio |

| 1 | Acyclic Ester | Rearranged Acid | Dianionic Ireland-Claisen Rearrangement | 85 | >95:5 |

| 2 | Diene | 10-membered Ring | Ring-Closing Metathesis | 90 | N/A |

| 3 | Cyclohexadienone | Conjugate Adduct | Diastereoselective Conjugate Addition | 78 | >98:2 |

| 4 | Conjugate Adduct | Bicyclic Core | Intramolecular Alkylation | 82 | >99:1 |

Concluding Remarks

The total synthesis of this compound and related briaranes remains a formidable challenge in organic chemistry. However, the development of innovative synthetic strategies for the construction of the briarane core has paved the way for the eventual total synthesis of these complex and biologically important molecules. The protocols and data presented in this document provide a valuable resource for researchers in the field and are intended to facilitate further progress towards the synthesis and biological evaluation of this fascinating class of marine natural products. Future work will likely focus on the late-stage functionalization of the briarane core to access a wide variety of natural products and their analogs.

References

- 1. Systematic Review of Natural Briaranes in Marine Organisms (2020–2024): Chemical Structures and Bioactivities [jstage.jst.go.jp]

- 2. Chemistry and Bioactivity of Briaranes from the South China Sea Gorgonian Dichotella gemmacea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Briarane Diterpenoids from the Gorgonian Coral Junceella juncea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Junceellolides J-L, 11,20-epoxybriaranes from the gorgonian coral Junceella fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Approach to the Synthesis of Briarane Diterpenes through a Dianionic Claisen Rearrangement and Ring-Closing Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Unified Strategy for Enantioselective Total Synthesis of Cladiellin and Briarellin Diterpenes: Total Synthesis of Briarellins E and F, and the Putative Structure of Alcyonin and Revision of Its Structure Assignment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Junceellolide C Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junceellolide C is a briarane-type diterpenoid isolated from the gorgonian Junceella fragilis. The briarane skeleton is known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] This document provides detailed protocols for assessing the cytotoxic potential of this compound using common cell-based assays. These assays are fundamental in preclinical drug discovery to determine a compound's efficacy and to elucidate its mechanism of action. The protocols provided herein cover the assessment of cell viability, membrane integrity, and apoptosis.

Data Presentation

While specific cytotoxicity data for this compound is not extensively available in the public domain, studies on related briarane diterpenoids from Junceella species have demonstrated cytotoxic activity against various cancer cell lines. The following table summarizes hypothetical IC50 values for this compound to illustrate how such data would be presented. Note: These values are for illustrative purposes and should be replaced with experimentally determined data.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| HCT-116 | Colon Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| MG-63 | Osteosarcoma | Data not available |

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT-116, A549, MG-63)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

-

Lysis buffer (positive control)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described in the MTT assay protocol.

-

Treat cells with serial dilutions of this compound for the desired time period. Include wells for:

-

Untreated cells (spontaneous LDH release)

-

Vehicle control

-

Cells treated with lysis buffer (maximum LDH release)

-

Medium only (background)

-

-

After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution (if required by the kit).

-

Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

LDH Assay Experimental Workflow

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Annexin V/PI Apoptosis Assay Workflow

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, related marine natural products have been shown to induce apoptosis through the modulation of key signaling cascades such as the NF-κB and MAPK pathways.[2][4][5]

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway can therefore be a target for anticancer therapies.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The major MAPK subfamilies include ERK, JNK, and p38. The activation or inhibition of these kinases can lead to either cell survival or apoptosis, depending on the cellular context and the nature of the stimulus.

Below are diagrams illustrating the potential involvement of these pathways in this compound-induced apoptosis.

Potential Inhibition of NF-κB Pathway by this compound

Potential Activation of MAPK Pathway by this compound

Conclusion

The provided protocols offer a standardized approach to evaluate the cytotoxicity of this compound. It is recommended to perform these assays across a panel of cancer cell lines to understand its spectrum of activity. Further investigation into the underlying molecular mechanisms, potentially involving the NF-κB and MAPK signaling pathways, will be crucial for the future development of this compound as a potential therapeutic agent.

References

- 1. Marine Drugs Regulating Apoptosis Induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) [mdpi.com]

- 2. Regulated Cell Death Signaling Pathways and Marine Natural Products That Target Them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Product Chemistry of Gorgonian Corals of Genus Junceella–Part III - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Junceellolide C: Application Notes and Protocols for cccDNA Transcription Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junceellolide C, a briarane-type diterpenoid isolated from the gorgonian Junceella fragilis, has been identified as a promising agent for the inhibition of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) transcription. While direct and extensive research on this compound is still emerging, its close structural analogue, Junceellolide B, has been shown to effectively suppress HBV replication by targeting the transcriptional activity of cccDNA. This document provides detailed application notes and experimental protocols based on the current understanding of the mechanism of action of closely related junceellolides, offering a foundational guide for researchers investigating this compound as a potential anti-HBV therapeutic.

The persistence of HBV cccDNA in infected hepatocytes is a primary reason for the difficulty in achieving a complete cure for chronic hepatitis B. Current nucleos(t)ide analogue therapies can suppress viral replication but have a limited effect on the stable cccDNA minichromosome, which serves as the template for viral transcription. Compounds like this compound that can inhibit cccDNA transcription represent a critical area of research for developing curative HBV therapies.

Principle of Action

This compound is proposed to function as a cccDNA transcription inhibitor, likely through a mechanism similar to that of Junceellolide B.[1] This mechanism is believed to involve the potent inhibition of HBV RNA transcription.[1] Evidence from studies on Junceellolide B suggests that this is not due to the degradation of existing HBV RNA, but rather a downregulation of host transcription factors associated with RNA polymerase II, such as Zinc Finger BED-Type Containing 6 (ZBED6) and Zinc Finger and BTB Domain Containing 7B (ZBTB7B).[2] By modulating these host factors, junceellolides can effectively reduce the transcription of viral genes from the cccDNA template.[2]

Data Presentation

The following table summarizes the quantitative data available for Junceellolide B, which can serve as a preliminary reference for studies involving this compound. It is important to note that these values should be experimentally determined specifically for this compound.

| Compound | Assay | Cell Line | Parameter | Value (μM) | Reference |

| Junceellolide B | Secreted HBV DNA | HepAD38 | EC50 | 0.83 | [2] |

| Junceellolide B | Secreted HBV RNA | HepAD38 | EC50 | 2.87 | [2] |

| Junceellolide B | Secreted HBeAg | HepAD38 | EC50 | 7.75 | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound as a cccDNA transcription inhibitor. These protocols are based on established methodologies used for the characterization of Junceellolide B and other anti-HBV agents.

Protocol 1: Determination of Anti-HBV Activity in Cell Culture

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of HBV replication.

Cell Lines:

-

HepG2.2.15 cells: A stable cell line that constitutively expresses HBV.

-

HepAD38 cells: A tetracycline-inducible HBV expression cell line.[2]

Materials:

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Reagents for quantifying HBV DNA (qPCR) and antigens (ELISA)

Procedure:

-

Seed HepG2.2.15 or HepAD38 cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the cells for a defined period (e.g., 4-6 days), replacing the medium with fresh compound-containing medium every 2 days.

-

Collect the cell culture supernatants to measure secreted HBV DNA (by qPCR) and HBsAg/HBeAg levels (by ELISA).

-

Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the compound and determine the half-maximal cytotoxic concentration (CC50).

-

Calculate the EC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Analysis of Intracellular HBV RNA Transcription

Objective: To determine if this compound inhibits the transcription of HBV RNA from cccDNA.

Cell Line: HepAD38 cells.[1]

Materials:

-

This compound

-

Tetracycline

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for reverse transcription-quantitative PCR (RT-qPCR)

-

Primers specific for different HBV RNA transcripts (e.g., pgRNA, S-RNA)

Procedure:

-

Culture HepAD38 cells in the absence of tetracycline to allow for cccDNA establishment.

-

Treat the cells with this compound at various concentrations.

-

After the desired treatment period (e.g., 4 days), harvest the cells.

-

Extract total intracellular RNA.

-

Perform RT-qPCR to quantify the levels of different HBV RNA transcripts.

-

Normalize the HBV RNA levels to a housekeeping gene (e.g., GAPDH).

-

Compare the levels of HBV RNA in treated cells to untreated controls to determine the effect of this compound on transcription.

Protocol 3: cccDNA Stability Assay

Objective: To assess whether this compound induces the degradation of the existing cccDNA pool.

Cell Line: HepAD38 cells.[3]

Materials:

-

This compound

-

Tetracycline

-

Reagents for cccDNA extraction (e.g., Hirt extraction)

-

Reagents for Southern blot analysis or cccDNA-specific qPCR

Procedure:

-

Culture HepAD38 cells without tetracycline to establish a stable cccDNA pool.

-

Add tetracycline to the culture medium to shut down the de novo synthesis of pgRNA and subsequent cccDNA replenishment from the integrated HBV genome.

-

Treat the cells with this compound.

-

Harvest cells at different time points (e.g., 0, 4, 8 days).

-

Isolate the cccDNA from the cells.

-

Quantify the cccDNA levels using Southern blot or a validated cccDNA-specific qPCR assay.

-

Compare the decay rate of cccDNA in treated cells versus untreated controls.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound in inhibiting HBV cccDNA transcription.

Experimental Workflow

Caption: Workflow for evaluating the anti-HBV activity and mechanism of this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anti-HBV therapeutics that target cccDNA transcription. The protocols and data presented here, largely based on its close analogue Junceellolide B, provide a solid framework for initiating research into the specific activities and mechanisms of this compound. Further investigation is crucial to delineate its precise molecular interactions and to validate its therapeutic potential for achieving a functional cure for chronic hepatitis B. Researchers are strongly encouraged to perform dose-response experiments to determine the specific EC50 and CC50 values for this compound and to confirm its mechanism of action.

References

Determining the Absolute Configuration of Junceellolide C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods employed to determine the absolute stereochemistry of Junceellolide C, a complex briarane diterpenoid isolated from the octocoral Junceella fragilis. The primary method for the definitive assignment of this compound's absolute configuration is through the comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra. This approach is supplemented by other powerful techniques frequently used for related natural products, including Single-Crystal X-ray Diffraction and Mosher's Ester Analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum of a compound with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be unambiguously determined.

A recent review of briarane diterpenoids confirmed that the absolute configuration of this compound was established using calculated ECD data[1]. This method is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained.

Data Presentation: Comparison of Experimental and Calculated ECD Data

The following table illustrates a typical comparison between experimental and calculated ECD data for the assignment of absolute configuration. The sign and wavelength of the Cotton effects are the key parameters for comparison.

| Parameter | Experimental ECD | Calculated ECD for (1S,2S,6S,7R,8R,9S,10S,11R,12R,14S)-Junceellolide C | Calculated ECD for (1R,2R,6R,7S,8S,9R,10R,11S,12S,14R)-Junceellolide C |

| Cotton Effect 1 | Positive (+) at ~210 nm | Positive (+) at ~212 nm | Negative (-) at ~212 nm |

| Cotton Effect 2 | Negative (-) at ~245 nm | Negative (-) at ~248 nm | Positive (+) at ~248 nm |

| Cotton Effect 3 | Positive (+) at ~280 nm | Positive (+) at ~283 nm | Negative (-) at ~283 nm |

Note: The data presented in this table are representative and intended for illustrative purposes. The actual experimental and calculated values should be consulted from the relevant scientific literature.

Experimental Protocol: ECD Analysis

-

Sample Preparation: Dissolve a pure sample of this compound (typically 0.1-0.5 mg) in a suitable transparent solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-0.5 mg/mL. The solvent should not absorb in the spectral region of interest.

-

Instrumentation: Use a calibrated circular dichroism spectrometer.

-

Data Acquisition:

-

Record the ECD spectrum in the desired wavelength range (e.g., 200-400 nm).

-

Acquire the spectrum at a controlled temperature (e.g., 25 °C).

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Subtract the spectrum of the solvent as a baseline.

-

Convert the data to molar circular dichroism (Δε) or molar ellipticity [θ].

-

Computational Protocol: ECD Calculation

-

Conformational Search:

-

Generate a 3D structure of the desired enantiomer of this compound.

-

Perform a thorough conformational search using a suitable molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers.

-

-

Geometry Optimization:

-

Optimize the geometries of all significant conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

-

ECD Calculation:

-

Calculate the excitation energies and rotational strengths for each optimized conformer using Time-Dependent DFT (TD-DFT) with a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

-

Spectrum Generation:

-

Boltzmann-average the calculated spectra of all conformers based on their relative energies to generate the final predicted ECD spectrum.

-

Compare the predicted spectrum with the experimental spectrum to assign the absolute configuration.

-

Caption: Workflow for Absolute Configuration Determination using ECD Spectroscopy.

Single-Crystal X-ray Diffraction

For many related briarane diterpenoids, single-crystal X-ray diffraction has been the definitive method for determining both the relative and absolute stereochemistry. While a crystal structure for this compound has not been explicitly reported, this technique remains the gold standard.

Experimental Protocol: X-ray Crystallography

-

Crystallization:

-

Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

-

Absolute Configuration Determination:

-

The absolute configuration is typically determined using the Flack parameter, which should be close to zero for the correct enantiomer.

-

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Mosher's Ester Analysis (Modified)

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols. This technique involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers.

Data Presentation: Δδ (δS - δR) Values for Mosher's Esters

The sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed chiral center is indicative of the absolute stereochemistry.

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H on L¹ side | 5.25 | 5.35 | -0.10 |

| H on L² side | 4.80 | 4.70 | +0.10 |

Note: This table is a simplified representation. A full analysis would include all protons near the derivatized alcohol.

Experimental Protocol: Mosher's Ester Analysis

-

Esterification:

-

React two separate aliquots of this compound (containing a free secondary hydroxyl group) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine, DMAP).

-

-

Purification:

-

Purify the resulting (S)- and (R)-MTPA esters, typically by HPLC or flash chromatography.

-

-

NMR Analysis:

-

Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, HSQC) spectra for both diastereomeric esters.

-

-

Data Analysis:

-

Assign the proton signals for both esters.

-

Calculate the chemical shift differences (Δδ = δS - δR) for all assigned protons.

-

Determine the absolute configuration based on the established model for Δδ values around the MTPA ester.

-

Caption: Workflow for Mosher's Ester Analysis.

Conclusion

The determination of the absolute configuration of complex natural products like this compound is a critical step in their characterization and potential development as therapeutic agents. While ECD spectroscopy coupled with quantum chemical calculations has been successfully applied to this compound, a comprehensive approach often involves the complementary use of other techniques such as single-crystal X-ray diffraction and Mosher's ester analysis, particularly for related novel compounds within the same structural class. The protocols and workflows outlined in these notes provide a robust framework for researchers in the field of natural product chemistry.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Diterpene Lactone Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has emerged as a powerful tool for the separation and purification of natural products. Unlike traditional column chromatography, HSCCC eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples and ensuring high recovery rates. This makes it particularly well-suited for the purification of sensitive and complex molecules such as diterpene lactones, a diverse group of natural compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This document provides detailed application notes and protocols for the purification of diterpene lactones using HSCCC, with a focus on andrographolides from Andrographis paniculata and ginkgolides from Ginkgo biloba.

Key Advantages of HSCCC for Diterpene Lactone Purification:

-

No Irreversible Adsorption: The absence of a solid support matrix minimizes sample loss and denaturation.[1][2][3]

-

High Sample Loading Capacity: HSCCC allows for the processing of larger sample quantities compared to traditional chromatographic methods.[1][2]

-

High Separation Efficiency and Resolution: The technique offers excellent separation of structurally similar compounds.[1][2]

-

Solvent and Time Efficiency: Optimized methods can lead to reduced solvent consumption and faster separation times.[1][2]

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the purification of diterpene lactones using HSCCC.

Table 1: Purification of Diterpene Lactones from Andrographis paniculata

| Compound | Sample Load (mg) | Solvent System (v/v/v/v) | Yield (mg) | Purity (%) | Reference |

| Andrographolide | 200 | Petroleum ether-ethyl acetate-methanol-water (3:7:5:5) | 14.4 | >90 | [1][2] |

| Isoandrographolide | 200 | Petroleum ether-ethyl acetate-methanol-water (3:7:5:5) | 3.1 | >90 | [1][2] |

| Neoandrographolide | 200 | Petroleum ether-ethyl acetate-methanol-water (3:7:5:5) | 7.8 | >90 | [1][2] |

| 14-Deoxy-11,12-didehydroandrographolide | 200 | Petroleum ether-ethyl acetate-methanol-water (3:7:5:5) | 18.0 | >90 | [1][2] |

| 14-Deoxyandrographiside | 200 | Petroleum ether-ethyl acetate-methanol-water (2:8:1:9) | 5.1 | >90 | [1][2] |

| 14-Deoxy-11,12-didehydroandrographiside | 200 | Petroleum ether-ethyl acetate-methanol-water (2:8:1:9) | 4.4 | >90 | [1][2] |

| 3,14-Dideoxyandrographolide | 200 | Petroleum ether-ethyl acetate-methanol-water (5:5:6:4) | 7.0 | >90 | [1][2] |

| 14-Deoxy-andrographolide & 14-Deoxy-11,12-didehydroandrographolide (1:2 molar ratio) | Not Specified | Hexane-ethyl acetate-ethanol-water (5:5:4:6) | Not Specified | Not Specified | [4] |

Table 2: Purification of Diterpene Lactones from Ginkgo biloba

| Compound | Sample Load (mg) | Solvent System (v/v/v/v) | Yield (mg) | Purity (%) | Reference |

| Ginkgolide A | 500 | n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient) | 107 | >98 | [5][6] |

| Ginkgolide B | 500 | n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient) | 64 | >98 | [5][6] |

| Ginkgolide C | 500 | n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient) | 52 | >98 | [5][6] |

| Bilobalide | 500 | n-hexane-ethyl acetate-methanol-water (4:5:1:5 to 4:5:2:5 gradient) | 83 | >98 | [5][6] |

Experimental Protocols

Protocol 1: Two-Dimensional HSCCC for Purification of Diterpene Lactones from Andrographis paniculata

This protocol is based on the successful separation of multiple diterpene lactones from A. paniculata extract.[1][2][7]

1. Sample Preparation:

- Obtain a crude extract of A. paniculata.

- Dissolve 200 mg of the extract in 10 mL of a 1:1 (v/v) mixture of the upper and lower phases of the chosen solvent system for the first dimension separation.

2. First Dimension HSCCC Separation:

- Apparatus: TBE-300A High-Speed Counter-Current Chromatography system or equivalent.

- Solvent System: Petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v).

- Procedure:

- Fill the column entirely with the upper phase (stationary phase) at a flow rate of 20.0 mL/min.

- Rotate the column at a speed of 800 rpm.

- Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

- Once hydrodynamic equilibrium is reached, inject the sample solution.

- Continue pumping the mobile phase and collect fractions.

- Monitor the effluent using a UV detector.